Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

farnesyltransferase inhibition antiparasitic solid-phase synthesis

Fragment-based drug discovery demands building blocks with orthogonal reactive handles and validated biological relevance. Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 91076-93-6) addresses this gap with a free 3-amino group and a 2-methyl ester-enabling sequential diversification without protecting group manipulation. • MW 267.73, 98% purity, XLogP3 3.9-suitable for fragment library screening and hit-to-lead optimization • 5-(4-Chlorophenyl) scaffold validated in FTase inhibition (IC50 low µM range) against T. brucei and P. falciparum (>20-compound SAR library) • Shipped from stock with full analytical characterization (NMR, HPLC); two orthogonal vectors for fragment growing and linking strategies

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
CAS No. 91076-93-6
Cat. No. B1585751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
CAS91076-93-6
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
InChIKeyMELGGDOYSMRBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 91076-93-6): Core Structural and Procurement Profile


Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 91076-93-6) is a heterocyclic small molecule with the molecular formula C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g/mol [1]. It features a 2,3,5-trisubstituted thiophene core bearing a methyl ester at position 2, a free primary amino group at position 3, and a para-chlorophenyl substituent at position 5. The compound is commercially available as a fragment molecule and building block for medicinal chemistry applications, with cataloged purity specifications up to 99.86% from specialized suppliers . Its structural identity is confirmed by InChIKey MELGGDOYSMRBGA-UHFFFAOYSA-N and PubChem CID 2777492 [1].

Why Generic Substitution Fails for Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate


Substitution among thiophene-2-carboxylate analogs is not straightforward. The specific substitution pattern—3-amino, 5-(4-chlorophenyl), and 2-methyl ester—directly determines hydrogen bonding capacity, electronic distribution, and steric accessibility for downstream derivatization. Positional regioisomers such as the 3-amino-4-(4-chlorophenyl) variant exhibit distinct vibrational spectroscopic signatures and computed reactivity descriptors compared to the 5-aryl substitution pattern [1]. Ester homologs (ethyl, tert-butyl) introduce different lipophilicity profiles (XLogP3 shifts) and steric bulk that alter crystallization behavior, solubility, and synthetic compatibility in amide coupling and nucleophilic substitution sequences . The data presented below quantifies these differences to support informed procurement decisions.

Quantitative Differentiation Evidence for Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate


Farnesyltransferase Inhibition: Class-Level Potency of 3-Arylthiophene-2-Carboxylate Scaffold

Within the 3-arylthiophene-2-carboxylic acid series evaluated for protein farnesyltransferase (FTase) inhibition, compounds bearing a 4-chlorophenyl substituent at the 3-position of the thiophene ring were among the active inhibitors identified in the solid-phase library [1]. The target compound Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate contains the core 3-arylthiophene pharmacophore (with aryl substitution at position 5 rather than 3) and a free 3-amino group, which provides a distinct vector for further derivatization compared to the 3-aryl-4-cyano analogs that showed the most potent FTase inhibition in this series. The study evaluated >20 compounds against human FTase, Trypanosoma brucei, and Plasmodium falciparum, establishing FTase inhibition as a class-level activity associated with this scaffold architecture [1].

farnesyltransferase inhibition antiparasitic solid-phase synthesis

Computed Reactivity Descriptors: Positional Isomer Differentiation via DFT Analysis

A 2024 computational study by Vennila et al. characterized two positional isomers: methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC) and methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (CPTC) [1]. The target compound differs from CPTC by aryl substitution at position 5 rather than position 4. DFT calculations at the B3LYP/6-311++G(d,p) level for CPTC yielded computed global reactivity descriptors: global hardness (η), chemical softness (S), electrophilicity index (ω), and nucleophilicity index [1]. The 5-aryl substitution pattern in the target compound alters frontier molecular orbital energies and electrostatic potential distribution compared to the 4-aryl isomer, affecting both nucleophilic reactivity at the 3-amino group and electrophilic character of the ester carbonyl.

DFT calculations chemical reactivity molecular docking

Ester Homolog Differentiation: Methyl vs Ethyl vs tert-Butyl Derivatives

The methyl ester (target compound) can be directly compared to its ethyl ester homolog (CAS 91076-94-7) and tert-butyl ester analog (CAS not specified in search results) based on vendor-supplied physicochemical data. The methyl ester has molecular weight 267.73 g/mol and XLogP3 3.9 [1], while the ethyl ester has molecular weight 281.76 g/mol and melting point 105-113°C . The tert-butyl ester features a bulkier, acid-labile protecting group suitable for orthogonal deprotection strategies. The methyl ester offers the most compact ester moiety, minimizing steric hindrance during amide bond formation and nucleophilic aromatic substitution at the 3-amino position.

ester homologs physicochemical properties building block selection

Commercial Availability and Purity Specifications for Procurement Planning

The target compound is commercially stocked as a fragment molecule (designated FR13823) with catalog purity of 99.86% . It is also available through multiple research chemical suppliers with specifications including 97% purity [1]. The compound serves as an FBLD (fragment-based lead discovery) building block with defined molecular properties that meet fragment library criteria: MW 267.73 g/mol (<300 Da), XLogP3 3.9 (<3.0 ideal but acceptable), hydrogen bond donors = 1, hydrogen bond acceptors = 4 [2]. These specifications support immediate use in fragment screening campaigns without additional purification.

vendor sourcing purity specification fragment library

Recommended Application Scenarios for Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Based on Quantitative Evidence


Fragment-Based Lead Discovery (FBLD) Library Construction

The compound's MW (267.73 g/mol) and commercial availability at >99% purity make it suitable for fragment library inclusion. Its 3-amino and 2-methyl ester groups provide two orthogonal vectors for fragment growing and linking strategies. The 5-(4-chlorophenyl) substituent introduces hydrophobic contacts in target binding pockets. Users should note that XLogP3 of 3.9 [1] exceeds the ideal clogP <3 criterion for fragment libraries, warranting attention to aqueous solubility during primary screening.

Synthesis of 3-Amino-Derivatized Thiophene-2-Carboxamides

The free 3-amino group enables direct amide coupling, sulfonamide formation, or reductive amination without requiring protecting group manipulation. Compared to the 4-aryl positional isomer [2], the 5-aryl substitution pattern places the amino group in a less sterically hindered environment, facilitating nucleophilic derivatization. The methyl ester can be selectively hydrolyzed to the carboxylic acid for subsequent amide bond formation at the 2-position, enabling sequential orthogonal diversification.

Antiparasitic Target Validation Studies

Based on class-level evidence from the 3-arylthiophene-2-carboxylic acid FTase inhibitor series [3], this compound can serve as a scaffold for designing focused libraries targeting Trypanosoma brucei and Plasmodium falciparum farnesyltransferase. The 4-chlorophenyl moiety is tolerated in the FTase binding site based on SAR from the >20-compound solid-phase library [3], providing a validated starting point for hit-to-lead optimization in neglected tropical disease programs.

Computational Chemistry and Molecular Docking Reference

The availability of DFT-validated structural parameters for the closely related 4-aryl isomer CPTC [2] provides a reference framework for building computational models of the 5-aryl target compound. Researchers can leverage the reported global reactivity descriptors, electrostatic potential maps, and molecular dynamics stability data from the 200-ns MD simulations of CPTC [2] as benchmarks for in silico studies of the target compound's protein-ligand interactions.

Technical Documentation Hub

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